molecular formula C16H14N2S B8145339 (R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B8145339
M. Wt: 266.4 g/mol
InChI Key: QYOVGGRICFJFEJ-CYBMUJFWSA-N
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Description

®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused ring system comprising benzene, imidazole, and thiazole rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multicomponent reaction involving an aldehyde, an amine, and an isocyanide . This reaction is known for its efficiency and high atom economy.

Another approach involves the cyclization of 2-aminobenzothiazole with benzyl halides under basic conditions . This method often requires the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of ®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole may utilize continuous flow reactors to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Functionalized benzyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is unique due to its fused ring system and the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(2R)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVGGRICFJFEJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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